1,1,1,2-Tetrachloroethane-D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

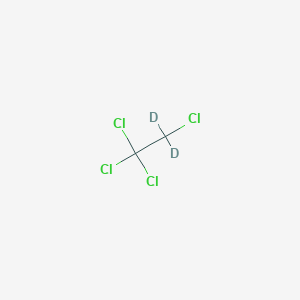

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2-tetrachloro-2,2-dideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLAWKAXOMEXPM-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of Deuterated Tetrachloroethane Isomers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties of deuterated tetrachloroethane, with a specific focus on clarifying the available data for its isomers. The initial query for 1,1,1,2-Tetrachloroethane-D2 reveals a notable scarcity of specific experimental data in publicly accessible literature and databases. However, extensive information is available for its structural isomer, 1,1,2,2-Tetrachloroethane-D2. This document will therefore present a detailed analysis of the physical properties of 1,1,2,2-Tetrachloroethane-D2, alongside comparative data for its non-deuterated counterpart and the non-deuterated 1,1,1,2-tetrachloroethane (B165186) isomer, to provide a valuable resource for researchers.

The primary application of deuterated solvents like 1,1,2,2-Tetrachloroethane-D2 is in Nuclear Magnetic Resonance (NMR) spectroscopy, where they serve to dissolve analytical samples without producing interfering proton signals.[1] Understanding the physical properties of these solvents is crucial for experimental design, safety, and data interpretation.

Isomeric Relationship and Nomenclature

Tetrachloroethane exists as two structural isomers: 1,1,1,2-tetrachloroethane and 1,1,2,2-tetrachloroethane. The positioning of the chlorine atoms on the ethane (B1197151) backbone defines their distinct chemical and physical properties. The diagram below illustrates this isomeric relationship.

Physical Properties of 1,1,2,2-Tetrachloroethane-D2

Due to the prevalence of data for the 1,1,2,2-isomer, this section provides a detailed summary of its physical properties. The non-deuterated form is included for comparison.

| Property | 1,1,2,2-Tetrachloroethane-D2 | 1,1,2,2-Tetrachloroethane (non-deuterated) |

| Molecular Formula | C₂D₂Cl₄[2] | C₂H₂Cl₄[3] |

| Molecular Weight | 169.86 g/mol [4][5] | 167.85 g/mol [3] |

| CAS Number | 33685-54-0[4] | 79-34-5[5] |

| Appearance | Colorless liquid[6] | Colorless to pale yellow liquid[6] |

| Odor | Sweet, chloroform-like[6] | Sweet, chloroform-like[6] |

| Density | 1.62 g/mL at 25 °C[4] | 1.59 g/cm³[3] |

| Boiling Point | 145-146 °C at 737 mmHg[4][7] | 146.5 °C[3] |

| Melting Point | Not available | -44 °C[3] |

| Refractive Index | n20/D 1.493[4][7] | Not available |

| Solubility in Water | Slightly soluble[7] | 1 g / 350 mL[3] |

| Solubility in Organic Solvents | Soluble in ether, chloroform, ethanol, methanol, acetone, benzene, and others[7] | Miscible with most organic solvents[8] |

| Isotopic Purity | ≥99.5 atom % D[4] | Not applicable |

Physical Properties of 1,1,1,2-Tetrachloroethane

| Property | 1,1,1,2-Tetrachloroethane |

| Molecular Formula | C₂H₂Cl₄[9] |

| Molecular Weight | 167.85 g/mol [4] |

| CAS Number | 630-20-6[10] |

| Appearance | Colorless liquid[10] |

| Odor | Sweet, chloroform-like[3] |

| Density | 1.5532 g/cm³[9] to 1.598 g/mL at 25 °C[4] |

| Boiling Point | 130.5 °C[9] to 138 °C[4] |

| Melting Point | -70.2 °C[4][9] |

| Vapor Pressure | 12.0 mmHg[4] |

| Refractive Index | n20/D 1.481[4] |

| Solubility in Water | Mostly insoluble[10] |

| Solubility in Organic Solvents | Soluble in most organic solvents[10] |

Experimental Protocols

While the cited sources do not provide detailed experimental protocols for the determination of the physical properties of this compound, standard methodologies for these measurements are well-established in the field of physical chemistry. A generalized workflow for the characterization of a deuterated solvent is outlined below.

A brief overview of these standard methods includes:

-

Boiling Point Determination: Typically measured using an ebulliometer, which determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For compounds like tetrachloroethane, this is often performed under reduced pressure to prevent decomposition.

-

Melting Point Analysis: Differential Scanning Calorimetry (DSC) is a common technique for determining the melting point and purity of a substance by measuring the heat flow into or out of a sample as it is heated or cooled.

-

Density Measurement: A pycnometer or a digital densitometer is used to accurately measure the mass of a known volume of the liquid at a specific temperature, typically 25 °C.

-

Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid, which is a dimensionless number that describes how fast light travels through the material.

-

Purity and Identity Confirmation:

-

NMR Spectroscopy: Used to confirm the deuteration pattern and to determine the isotopic purity (e.g., ≥99.5 atom % D).[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to assess the chemical purity and identify any volatile impurities.

-

Karl Fischer Titration: A specific method for determining the trace amount of water in a solvent.

-

Conclusion

References

- 1. 1,1,1,2-Tetrachloroethane | Cl3CCH2Cl | CID 12418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

- 4. 1,1,1,2-Tetrachloroethane ReagentPlus�, 99 630-20-6 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. Page loading... [guidechem.com]

- 9. 1,1,1,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

- 10. 1,1,1,2-Tetrachloroethane - DCCEEW [dcceew.gov.au]

1,1,1,2-Tetrachloroethane-D2 chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrachloroethane-D2 (CAS No. 33685-54-0), a deuterated isotopologue of 1,1,2,2-tetrachloroethane (B165197). Due to a likely typographical error in the requested topic "1,1,1,2-Tetrachloroethane-D2," this document focuses on the widely documented and commercially available 1,1,2,2-isomer. This compound is primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where the substitution of deuterium (B1214612) for hydrogen atoms minimizes solvent interference in the resulting spectra.[1] This guide covers its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

The chemical structure of 1,1,2,2-Tetrachloroethane-D2 is characterized by a two-carbon ethane (B1197151) backbone where each carbon atom is bonded to two chlorine atoms and one deuterium atom.

IUPAC Name: 1,1,2,2-tetrachloro-1,2-dideuterioethane[2]

Synonyms: 1,2-Dideutero-1,1,2,2-tetrachloroethane, Tetrachloroethane-d2

Molecular Representations:

-

SMILES: [2H]C(Cl)(Cl)C([2H])(Cl)Cl[1]

-

InChI: InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D[1]

-

InChIKey: QPFMBZIOSGYJDE-QDNHWIQGSA-N[1]

Physicochemical Properties

The following table summarizes the key quantitative data for 1,1,2,2-Tetrachloroethane-D2.

| Property | Value | Reference |

| CAS Number | 33685-54-0 | [3][4] |

| Molecular Formula | C₂D₂Cl₄ | [3] |

| Molecular Weight | 169.86 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Density | 1.62 g/mL at 25 °C | [3] |

| Boiling Point | 145-146 °C at 737 mmHg | [3] |

| Melting Point | -44 °C | [5] |

| Refractive Index | n20/D 1.493 | [3] |

| Isotopic Purity | ≥99.5 atom % D | [1] |

| Solubility in Water | 3 g/L |

Experimental Protocols

Synthesis of 1,1,2,2-Tetrachloroethane (Non-Deuterated Analogue)

The manufacturing process for 1,1,2,2-tetrachloroethane typically involves the reaction of acetylene (B1199291) with chlorine. To prevent an explosive reaction between the gaseous reactants, the process is conducted in a solvent, which is often 1,1,2,2-tetrachloroethane itself. The reaction is catalyzed by ferric chloride. In this process, dry acetylene and chlorine are introduced continuously into the tetrachloroethane solvent, which is maintained at reflux under reduced pressure. The heat generated by the reaction is managed by the evaporation and condensation of the solvent. This method can achieve a yield of approximately 97% based on the acetylene used.[6]

General Protocol for NMR Sample Preparation and Analysis using 1,1,2,2-Tetrachloroethane-D2

1,1,2,2-Tetrachloroethane-D2 is primarily used as a solvent for NMR spectroscopy.[1] The following is a general protocol for preparing a sample for NMR analysis.

1. Sample Preparation:

-

Quantity: Weigh 5-25 mg of the compound to be analyzed for a ¹H NMR spectrum. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of 1,1,2,2-Tetrachloroethane-D2 in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Filtration: To ensure the removal of any particulate matter that could affect the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

-

Internal Standard: If required for chemical shift referencing, an appropriate internal standard may be added. Some commercial preparations of 1,1,2,2-Tetrachloroethane-D2 contain tetramethylsilane (B1202638) (TMS).[4]

2. NMR Spectrometer Operation:

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the 1,1,2,2-Tetrachloroethane-D2 solvent. This corrects for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in the shim coils to obtain sharp, symmetrical NMR signals.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C) to ensure efficient transfer of radiofrequency energy.

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, acquisition time, relaxation delay) and initiate data acquisition.

-

Processing: After data acquisition, the resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural isomers, and its deuterated form.

Caption: Relationship between tetrachloroethane isomers and the deuterated form.

Safety Information

1,1,2,2-Tetrachloroethane-D2 is classified as a hazardous substance. It is fatal if it comes into contact with skin or is inhaled.[7] It is also toxic to aquatic life with long-lasting effects.[7] Appropriate personal protective equipment, including gloves, protective clothing, and respiratory protection, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][9]

References

- 1. 1,1,2,2-テトラクロロエタン-d2, 99.5 atom D、Cl2CDCDCl2 [sigmaaldrich.com]

- 2. 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | C2H2Cl4 | CID 118531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 33685-54-0 CAS MSDS (1,1,2,2-TETRACHLOROETHANE-D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,1,2,2-Tetrachloroethane-Dâ (D, 99.5%) + 0.05% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. 1,1,2,2-TETRACHLOROETHANE-D2 - Safety Data Sheet [chemicalbook.com]

- 6. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. isotope.com [isotope.com]

- 9. merckmillipore.com [merckmillipore.com]

Synthesis and Isotopic Purity of 1,1,1,2-Tetrachloroethane-D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) is a chlorinated hydrocarbon and an isomer of the more common 1,1,2,2-tetrachloroethane.[1] Its deuterated form, 1,1,1,2-Tetrachloroethane-D2 (specifically, 1,1,1,2-tetrachloroethane-2,2-d2), is a valuable tool in various research applications, particularly in studies where isotopic labeling is required to trace reaction pathways or for use in analytical techniques like mass spectrometry. This guide details a proposed synthetic route, purification methods, and protocols for assessing isotopic purity.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the direct catalytic hydrogen-deuterium (H/D) exchange on the non-deuterated parent compound. This method is advantageous as it starts from a readily available precursor. The synthesis of the non-deuterated 1,1,1,2-tetrachloroethane can be achieved via the chlorination of 1,1,2-trichloroethane.[1]

Synthesis of 1,1,1,2-Tetrachloroethane (Precursor)

The precursor, 1,1,1,2-tetrachloroethane, can be synthesized by the direct chlorination of 1,1,2-trichloroethane.[1] This reaction typically involves the use of a chlorinating agent such as chlorine gas (Cl₂) and may be initiated by UV light or a catalyst.

Reaction: CHCl₂CH₂Cl + Cl₂ → CCl₃CH₂Cl + HCl[1]

It is important to note that this reaction can produce a mixture of isomers, including the desired 1,1,1,2-tetrachloroethane and 1,1,2,2-tetrachloroethane.[2] Purification of the desired isomer is crucial before proceeding to the deuteration step.

Deuteration via Catalytic H/D Exchange

The introduction of deuterium (B1214612) at the C-2 position can be accomplished through a heterogeneous catalytic hydrogen-deuterium exchange reaction. This process typically involves a noble metal catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). Iridium, platinum, and palladium-based catalysts are known to be effective for H/D exchange in chlorinated hydrocarbons.[3]

Proposed Reaction: CCl₃CH₂Cl + D₂O (or D₂) --(Catalyst)--> CCl₃CD₂Cl + H₂O (or H₂)

The choice of catalyst and reaction conditions (temperature, pressure, and reaction time) is critical to achieve high isotopic incorporation and minimize side reactions.

Experimental Protocols

General Safety Precautions

Work with chlorinated hydrocarbons and deuterated compounds should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Proposed Protocol for Synthesis of this compound

-

Catalyst Preparation: A supported platinum or palladium catalyst (e.g., 5% Pt on carbon or 5% Pd on carbon) is activated by heating under a stream of nitrogen gas.

-

Reaction Setup: A high-pressure reactor is charged with 1,1,1,2-tetrachloroethane, the activated catalyst, and a deuterium source (e.g., D₂O).

-

Reaction Conditions: The reactor is sealed and heated to a specified temperature (e.g., 100-150 °C) with stirring for a defined period (e.g., 24-48 hours). The pressure may be increased with an inert gas if necessary.

-

Work-up: After cooling to room temperature, the catalyst is removed by filtration. The organic layer is separated from the aqueous layer (if D₂O is used).

-

Purification: The crude product is washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and purified by fractional distillation.

Table 1: Proposed Reaction Parameters for H/D Exchange

| Parameter | Proposed Value/Condition |

| Starting Material | 1,1,1,2-Tetrachloroethane |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | 5% Platinum on Carbon |

| Catalyst Loading | 5-10 mol% |

| Temperature | 120 °C |

| Reaction Time | 48 hours |

| Pressure | Autogenous |

Purification Protocol

Due to the difference in boiling points between the 1,1,1,2- and 1,1,2,2- isomers of tetrachloroethane (130.5 °C and 146.5 °C, respectively), fractional distillation is an effective method for purification.[1][4]

-

Apparatus: A fractional distillation apparatus with a high-efficiency column is assembled.

-

Distillation: The crude product is heated, and the fraction distilling at the boiling point of 1,1,1,2-tetrachloroethane is collected.

-

Analysis: The purity of the collected fraction is assessed by gas chromatography (GC).

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The absence or significant reduction of the proton signal corresponding to the CH₂Cl group confirms the incorporation of deuterium. The isotopic purity can be estimated by comparing the integral of the residual proton signal to that of an internal standard.

-

²H NMR: The presence of a signal in the deuterium NMR spectrum confirms the presence of deuterium in the molecule.

Table 2: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H (residual) | ~3.9 | Singlet |

| ²H | ~3.9 | Singlet |

| ¹³C | ~95 (CCl₃), ~55 (CD₂Cl) | Singlet, Triplet (due to C-D coupling) |

Mass Spectrometry

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of the extent of deuteration. The molecular ion peak for the non-deuterated compound will be at a lower m/z than the deuterated compound.

Table 3: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Expected Molecular Ion (m/z) |

| 1,1,1,2-Tetrachloroethane | C₂H₂Cl₄ | 166, 168, 170, 172 (isotope pattern) |

| This compound | C₂D₂Cl₄ | 168, 170, 172, 174 (isotope pattern) |

Visualizations

References

- 1. 1,1,1,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

- 2. 1,1,1,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Supported Catalyst for Hydrogen/Deuterium Exchange - ChemistryViews [chemistryviews.org]

- 4. 1,1,2,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]

A Technical Guide to 1,1,2,2-Tetrachloroethane-D2 for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1,1,2,2-Tetrachloroethane-D2, a deuterated solvent pivotal in advanced analytical chemistry. This document compiles its core physicochemical properties, outlines a detailed protocol for its primary application in Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a logical workflow for its use in sample analysis.

Note on Nomenclature: The information presented herein pertains to 1,1,2,2-Tetrachloroethane-D2 (CAS No. 33685-54-0) . This isomer is a widely used NMR solvent. Initial inquiries regarding "1,1,1,2-Tetrachloroethane-D2" did not yield readily available technical data for a corresponding deuterated compound, suggesting a likely reference to the more common 1,1,2,2-isomer.

Core Compound Data

1,1,2,2-Tetrachloroethane-D2 is the deuterated analogue of 1,1,2,2-tetrachloroethane, where the two hydrogen atoms are replaced by deuterium. This isotopic substitution is crucial for its application in NMR spectroscopy, as it renders the solvent transparent in ¹H NMR spectra, thereby preventing interference with the signals of the analyte.[1]

Physicochemical and Identification Properties

The following tables summarize the key quantitative data and identifiers for 1,1,2,2-Tetrachloroethane-D2.

| Property | Value | Citations |

| Molecular Weight | 169.86 g/mol | [2][3] |

| Chemical Formula | C₂D₂Cl₄ (or Cl₂CDCDCl₂) | [3] |

| Density | 1.62 g/mL at 25 °C | |

| Boiling Point | 145-146 °C at 737 mmHg | |

| Refractive Index | n20/D 1.493 | |

| Isotopic Purity (atom % D) | ≥99.5% |

| Identifier | Value | Citations |

| CAS Number | 33685-54-0 | [2][3] |

| EC Number | 251-634-1 | [3] |

| MDL Number | MFCD00037672 | [2] |

| InChI Key | QPFMBZIOSGYJDE-QDNHWIQGSA-N | |

| SMILES String | [2H]C(Cl)(Cl)C([2H])(Cl)Cl |

Experimental Protocols

The primary application of 1,1,2,2-Tetrachloroethane-D2 is as a solvent for NMR spectroscopy, particularly for the analysis of polymers and other materials that require elevated temperatures for dissolution and analysis.[4]

Detailed Protocol: High-Temperature ¹³C NMR Sample Preparation and Analysis of Polymers

This protocol outlines the methodology for analyzing a polymer sample using 1,1,2,2-Tetrachloroethane-D2 as the NMR solvent.

Objective: To obtain a high-resolution ¹³C NMR spectrum of a polymer sample.

Materials:

-

Polymer sample

-

1,1,2,2-Tetrachloroethane-D2 (≥99.5 atom % D)

-

NMR tubes (high-quality, appropriate for high temperatures)

-

Glass vials

-

Pasteur pipette with glass wool or a syringe with a filter

-

Vortex mixer

-

Heating block or oil bath

-

NMR spectrometer equipped with a variable temperature unit

Procedure:

-

Sample Weighing: Accurately weigh approximately 50 mg of the polymer sample directly into a clean, dry glass vial. The exact amount may be adjusted based on the polymer's molecular weight and solubility.

-

Solvent Addition: Add approximately 0.6-0.7 mL of 1,1,2,2-Tetrachloroethane-D2 to the vial. This volume is standard for most 5 mm NMR tubes.

-

Dissolution:

-

Cap the vial securely.

-

Gently vortex the mixture to wet the polymer.

-

Place the vial in a heating block or oil bath set to an appropriate temperature (e.g., 110 °C, as used for polyolefins) to facilitate dissolution.[4] Intermittently and carefully vortex the sample to aid in homogenization. This process may take a significant amount of time depending on the polymer.

-

-

Sample Filtration and Transfer:

-

Once the polymer is fully dissolved and the solution is homogeneous, prepare a Pasteur pipette by tightly packing a small plug of glass wool into the tip.

-

Pre-heat the pipette to prevent precipitation of the polymer.

-

Quickly draw the hot polymer solution into the prepared pipette and filter it directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.[5]

-

-

Capping and Sealing: Immediately cap the NMR tube to prevent solvent evaporation and contamination. For experiments at elevated temperatures, ensure the cap is suitable for such conditions.

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Set the spectrometer's probe temperature to the desired analysis temperature (e.g., 110 °C).[4] Allow sufficient time for the sample to equilibrate thermally.

-

Load the appropriate acquisition parameters for ¹³C NMR spectroscopy.

-

-

Data Acquisition:

-

Tune and match the probe for the ¹³C frequency at the elevated temperature.

-

Perform shimming on the sample to optimize the magnetic field homogeneity.

-

Acquire the ¹³C NMR spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

-

-

Post-Acquisition:

-

After data acquisition, carefully remove the hot NMR tube from the spectrometer.

-

Allow the sample to cool to room temperature before cleaning. Sample recovery can be performed if necessary.

-

Visualized Workflows

The following diagrams illustrate the logical flow of processes involving 1,1,2,2-Tetrachloroethane-D2.

Caption: Workflow for Polymer Analysis using 1,1,2,2-Tetrachloroethane-D2.

Caption: Decision logic for selecting 1,1,2,2-Tetrachloroethane-D2 as an NMR solvent.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,2,2-Tetrachloroethane-D2 deuteration degree min. 99.5 for NMR spectroscopy MagniSolv 33685-54-0 [sigmaaldrich.com]

- 3. 1,1,2,2-Tetrachloroethane-Dâ (D, 99.5%) + 0.05% v/v TMS - Cambridge Isotope Laboratories, DLM-35TB-100 [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

1,1,1,2-Tetrachloroethane-D2: A Technical Evaluation for NMR Spectroscopy Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,1,1,2-Tetrachloroethane-D2 and its suitability as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. While a vast array of deuterated solvents are cornerstones of NMR-based structural elucidation, the selection of an appropriate solvent is critical for acquiring high-quality data and ensuring operator safety. This document evaluates the properties, advantages, and significant drawbacks of using this compound.

Core Properties of 1,1,1,2-Tetrachloroethane

To evaluate the deuterated variant, we must first understand the physical and chemical properties of the parent compound, 1,1,1,2-Tetrachloroethane. The deuterated form (this compound) will exhibit nearly identical physical properties. The primary difference for NMR purposes is the substitution of deuterium (B1214612) for hydrogen, which minimizes solvent signal interference in ¹H NMR spectra.

The structure of 1,1,1,2-Tetrachloroethane is CCl₃-CH₂Cl. The deuterated NMR solvent would be CCl₃-CD₂Cl. The residual proton signal in a D1 version (CCl₃-CHDCl) would arise from the single remaining proton on the C2 carbon. The ¹H NMR spectrum of the non-deuterated compound consists of a singlet at approximately 4.4 ppm. Therefore, the residual peak in 1,1,1,2-Tetrachloroethane-D1 would be expected in this region.

Table 1: Physicochemical Properties of 1,1,1,2-Tetrachloroethane

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₂H₂Cl₄ | [1] |

| Molar Mass | 167.84 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, chloroform-like | [1] |

| Density | 1.553 g/cm³ (at 25 °C) | [1] |

| Melting Point | -70.2 °C | [1][2] |

| Boiling Point | 130.5 °C | [1] |

| Solubility in Water | 0.1% (at 20°C) | [1] |

| Solubility (Organic) | Soluble in most organic solvents | [2] |

| ¹H NMR Chemical Shift | ~4.4 ppm (for -CH₂Cl group) |

| Flammability | Nonflammable |[2][3] |

Suitability as an NMR Solvent: A Critical Analysis

The choice of an NMR solvent is guided by several factors: dissolving power, chemical inertness, a suitable liquid range, low viscosity, and minimal spectral overlap with the analyte. Critically, operator safety is a paramount concern.

Potential Advantages

-

High Boiling Point : With a boiling point of 130.5 °C, this compound offers a wide liquid temperature range, making it potentially suitable for high-temperature NMR experiments (variable temperature or VT-NMR).[1] Such studies are often necessary to overcome solubility issues, observe dynamic chemical processes, or sharpen broad peaks.

-

Unique Solvency : As a chlorinated hydrocarbon, it possesses good solvency for a range of organic compounds, similar to chloroform.[2] It could potentially dissolve specific polymers, organometallic complexes, or other analytes that show poor solubility in more common NMR solvents.

Significant Disadvantages

-

High Toxicity : This is the most compelling reason to avoid its use. 1,1,1,2-Tetrachloroethane is a central nervous system depressant and is known to cause adverse liver and kidney effects from both acute and long-term exposure.[2] The New Jersey Department of Health lists it as a potential carcinogen, as it has been shown to cause liver cancer in animals. Inhalation and skin contact are primary exposure routes, leading to symptoms such as dizziness, headache, nausea, and skin irritation.[2] Given the availability of safer alternatives, the high health risk associated with this solvent is a major deterrent.

-

Limited Availability and Use : Unlike its isomer, 1,1,2,2-Tetrachloroethane-d2, which is commercially available as an NMR solvent, this compound is not a standard offering in solvent catalogs. This lack of common usage suggests that the scientific community has not found a compelling, routine application for it, likely due to the aforementioned toxicity and the sufficiency of other solvents.

-

Chemical Reactivity : The compound is incompatible with strong bases and strong oxidizing agents.[3] This chemical reactivity limits the types of samples and reagents that can be studied in this solvent without degradation.

Logical Workflow for NMR Solvent Selection

The decision to use a specialized and hazardous solvent should only come after common, safer alternatives have been ruled out. The following diagram illustrates a logical workflow for solvent selection.

References

- 1. 1,1,1,2-TETRACHLOROETHANE(630-20-6) 1H NMR spectrum [chemicalbook.com]

- 2. 1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,2-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,1,2,2-Tetrachloroethane(79-34-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Organic Compounds in 1,1,1,2-Tetrachloroethane-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of organic compounds in the deuterated solvent 1,1,1,2-Tetrachloroethane-D2. While quantitative solubility data for a wide range of organic compounds in this specific solvent is not extensively published, this document offers detailed experimental protocols for determining solubility, discusses the solvent's properties, and provides a framework for researchers to generate and report their own findings.

Introduction to this compound

This compound (TCE-d2) is a deuterated isotopic form of 1,1,1,2-tetrachloroethane. It is primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of hydrogen atoms with deuterium (B1214612) is crucial for NMR experiments as it minimizes solvent interference in the proton NMR spectrum, allowing for a clearer analysis of the solute's structure.[1] Its physical properties are similar to its non-deuterated counterpart, 1,1,2,2-tetrachloroethane, which is known for its high solvent power for a variety of organic and some inorganic substances.[2][3]

Understanding the solubility of organic compounds in TCE-d2 is paramount for its effective use in NMR analysis, ensuring that the analyte is sufficiently dissolved to obtain a high-quality spectrum. Furthermore, as a solvent for chemical reactions involving deuterated species, knowledge of reactant and product solubility is essential for reaction design and optimization.

Data Presentation: Solubility of Organic Compounds in this compound

As of the compilation of this guide, a comprehensive, publicly available database detailing the quantitative solubility of a wide array of organic compounds in this compound is limited. This presents an opportunity for researchers to contribute to the scientific literature by measuring and publishing such data.

The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Quantitative Solubility of Organic Compounds in this compound

| Organic Compound | CAS Number | Molecular Formula | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Reference |

| Example: Benzoic Acid | 65-85-0 | C₇H₆O₂ | 25 | Data not available | Data not available | Shake-Flask Method | [Your Study] |

| Poly(ethylene-co-1-decene)s | N/A | Varied | 110 | Soluble (qualitative) | N/A | ¹³C NMR | [4] |

| [Add your compound here] |

Researchers are encouraged to use the experimental protocols outlined in the following section to populate this table and publish their findings to enrich the collective knowledge base.

Experimental Protocols for Determining Solubility

The following are detailed methodologies for determining the solubility of organic compounds in this compound. The choice of method may depend on the nature of the solute and the desired accuracy.

3.1. The Shake-Flask Method (for Equilibrium Solubility)

This is the most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid.[5][6]

Objective: To determine the saturation concentration of an organic compound in this compound at a specific temperature.

Materials:

-

Organic compound of interest (solute)

-

This compound (solvent)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with tetrachloroethane)

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, GC)

Procedure:

-

Preparation: Add an excess amount of the solid organic compound to a series of vials containing a known volume of this compound. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound. It is advisable to determine the time to equilibrium in a preliminary experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment. For fine particles or colloidal suspensions, centrifugation at the same temperature is recommended.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid transferring any undissolved solid, it is highly recommended to filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).

-

Analysis: Dilute the collected sample to a known volume with this compound to bring the concentration within the linear range of the analytical method. Analyze the concentration of the solute in the diluted sample using a pre-calibrated analytical instrument.

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound at that temperature. The results are typically expressed in g/L or mol/L.

3.2. Qualitative Solubility Determination

This method is useful for quickly assessing whether a compound is soluble, sparingly soluble, or insoluble in the solvent.

Procedure:

-

Add approximately 25 mg of the solid organic compound to a small test tube.

-

Add 0.75 mL of this compound in small portions, shaking vigorously after each addition.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Diagram 2: Logical Flow for Solubility Classification

Caption: Decision tree for classifying organic compound solubility.

Factors Influencing Solubility in this compound

Several factors can influence the solubility of an organic compound in this solvent:

-

Polarity: The principle of "like dissolves like" is a fundamental guideline. 1,1,1,2-Tetrachloroethane is a relatively non-polar solvent, though the carbon-chlorine bonds do introduce some polarity. It is expected to be a good solvent for other non-polar to moderately polar organic compounds.

-

Temperature: For most solid solutes, solubility increases with temperature. As seen in the case of poly(ethylene-co-1-decene)s, heating can be necessary to dissolve certain compounds.[4]

-

Molecular Size and Shape: Larger molecules and those with more rigid structures may have lower solubility.

-

Intermolecular Forces: The ability of the solute to form favorable intermolecular interactions (e.g., dipole-dipole, London dispersion forces) with the solvent molecules will enhance solubility.

Conclusion

While there is a current scarcity of published quantitative solubility data for organic compounds in this compound, this guide provides the necessary tools and framework for researchers to systematically determine and report this crucial information. By following the detailed experimental protocols and utilizing the provided data presentation format, the scientific community can collaboratively build a valuable resource that will aid in the advancement of research areas where this deuterated solvent plays a critical role.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to Procuring High-Purity Deuterated 1,1,1,2-Tetrachloroethane for Research Applications

For researchers, scientists, and professionals in drug development, the procurement of high-purity deuterated compounds is a critical step for a variety of analytical and synthetic applications. This guide provides an in-depth overview of sourcing 1,1,1,2-Tetrachloroethane-D2, with a necessary clarification on the commercially available isomer, a comparison of suppliers, and a procedural workflow for acquisition and use.

Isomer Availability: 1,1,1,2- vs. 1,1,2,2-Tetrachloroethane-D2

A thorough market survey reveals that the deuterated form of 1,1,1,2-Tetrachloroethane is not a standard, off-the-shelf product from major chemical suppliers. The readily available and commonly used isomer is 1,1,2,2-Tetrachloroethane-D2 . This compound is widely utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and in the synthesis of various organic molecules.[1] For research needs requiring the specific 1,1,1,2-isomer, custom synthesis is a viable, albeit more resource-intensive, option.

Sourcing High-Purity 1,1,2,2-Tetrachloroethane-D2

A number of reputable suppliers offer high-purity 1,1,2,2-Tetrachloroethane-D2, primarily for NMR spectroscopy.[1][2] Key considerations when selecting a supplier include isotopic purity, chemical purity, available quantities, and the availability of a Certificate of Analysis (CoA).

Supplier and Product Comparison

The following table summarizes the offerings for 1,1,2,2-Tetrachloroethane-D2 from several leading suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 1,1,2,2-Tetrachloroethane-D2 | 33685-54-0 | ≥99.5% | ≥99% (CP) | 1 g, 5 g, 25 g |

| Cambridge Isotope Laboratories, Inc. | 1,1,2,2-Tetrachloroethane-D₂ (D, 99.5%) + 0.05% v/v TMS | 33685-54-0 | 99.5% | 99.5% | 100 g |

| Fisher Scientific (Thermo Scientific Chemicals) | 1,1,2,2-Tetrachloroethane-d2, for NMR | 33685-54-0 | 99.5+% | Not specified | 1 g |

| ARMAR Isotopes | 1,1,2,2-Tetrachloroethane-d2 | 33685-54-0 | 99.5% | Not specified | 10x1 mL, 1x10 mL, 1x25 mL, 1x50 mL |

| Eurisotop | 1,1,2,2-TETRACHLOROETHANE-D2 (D, 99.5%) | 33685-54-0 | 99.5% | 99.50% | Not specified |

Custom Synthesis of this compound

For research that strictly requires the 1,1,1,2-isomer, collaboration with a company specializing in custom chemical synthesis is necessary. These services can provide the desired compound tailored to specific research needs, including volume and purity specifications.

Experimental Protocol: Use of 1,1,2,2-Tetrachloroethane-D2 as an NMR Solvent

Deuterated solvents are essential in NMR spectroscopy to avoid interference from proton signals of the solvent itself. 1,1,2,2-Tetrachloroethane-D2 is particularly useful for dissolving samples that are not soluble in more common NMR solvents.

Objective: To acquire a high-resolution ¹H NMR spectrum of a sample using 1,1,2,2-Tetrachloroethane-D2 as the solvent.

Materials:

-

Sample for analysis

-

High-purity 1,1,2,2-Tetrachloroethane-D2

-

NMR tube

-

Pipettes

-

Vortex mixer

Methodology:

-

Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the appropriate volume of 1,1,2,2-Tetrachloroethane-D2 in a clean, dry vial. The concentration will depend on the sample's solubility and the sensitivity of the NMR spectrometer.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube to the appropriate height (typically 4-5 cm).

-

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

NMR Spectrometer Setup: Insert the NMR tube into the spectrometer. Set the appropriate experimental parameters, including temperature, number of scans, and relaxation delay.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. The residual proton signal of 1,1,2,2-Tetrachloroethane-D2 will appear as a singlet in the spectrum.

Workflow for Procurement and Use of Deuterated Solvents

The following diagram illustrates the logical workflow from identifying the need for a deuterated solvent to its experimental application.

Caption: Workflow for deuterated solvent procurement and use.

References

An In-depth Technical Guide on the Natural Abundance of Deuterium in Tetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612) in tetrachloroethane, a topic of increasing importance in fields ranging from environmental forensics to pharmaceutical development. Understanding the isotopic composition of this chlorinated hydrocarbon can provide invaluable insights into its origin, environmental fate, and metabolic pathways. This document details the expected range of natural deuterium abundance in tetrachloroethane, outlines the state-of-the-art experimental protocols for its determination, and presents this information in a clear and accessible format for researchers and professionals.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. The natural abundance of deuterium on Earth is approximately 0.0156%, meaning that for every million hydrogen atoms, about 156 are deuterium. This seemingly small fraction can vary significantly in different compounds and geographical locations due to isotopic fractionation during physical, chemical, and biological processes. These variations provide a unique "isotopic fingerprint" that can be used to trace the origin and history of a molecule.

For organic compounds like tetrachloroethane, the deuterium content is influenced by the isotopic composition of the starting materials and the kinetic isotope effects associated with the manufacturing process. Therefore, tetrachloroethane from different manufacturers or production batches can exhibit distinct deuterium abundance profiles.

Natural Abundance of Deuterium in Tetrachloroethane

The isotopic composition of hydrogen is typically expressed in the delta (δ) notation, in parts per thousand (‰), relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. The δ²H value is calculated as follows:

δ²H (‰) = [((²H/¹H)sample / (²H/¹H)VSMOW) - 1] * 1000

Based on the data for related chlorinated hydrocarbons, the δ²H values for tetrachloroethane are expected to fall within a broad range.

Table 1: Expected Range of Natural Deuterium Abundance in Tetrachloroethane and Related Chlorinated Solvents

| Compound | Isomer | Expected δ²H Range (‰ vs. VSMOW) |

| Tetrachloroethane | 1,1,2,2-Tetrachloroethane (B165197) | -50 to +700 (Estimated) |

| 1,1,1,2-Tetrachloroethane (B165186) | -50 to +700 (Estimated) | |

| Trichloroethylene (B50587) (TCE) | - | +466.9 to +681.9[1] |

| 1,1,1-Trichloroethane (B11378) (TCA) | - | -23.1 to +15.1[1] |

Note: The expected range for tetrachloroethane is an estimation based on the variability observed in other chlorinated ethanes and ethenes. The actual values can vary depending on the specific manufacturing process and the isotopic composition of the precursors.

This variability underscores the importance of empirical determination of the δ²H value for specific batches of tetrachloroethane when used in sensitive applications such as quantitative NMR (qNMR) or as a reference material in metabolic studies.

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the natural abundance of deuterium in organic compounds are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) or ²H-NMR spectroscopy.

GC-IRMS is a powerful technique for bulk isotopic analysis of volatile organic compounds. It combines the separation capabilities of gas chromatography with the high precision of isotope ratio mass spectrometry.

Experimental Workflow for GC-IRMS Analysis of Tetrachloroethane

Caption: Workflow for the determination of δ²H in tetrachloroethane by GC-IRMS.

Detailed GC-IRMS Protocol:

-

Sample Preparation:

-

Prepare a stock solution of tetrachloroethane in a volatile solvent of known isotopic composition (e.g., hexane).

-

Create a series of working standards by diluting the stock solution to concentrations within the linear range of the instrument.

-

Prepare international standards such as VSMOW (Vienna Standard Mean Ocean Water) and SLAP (Standard Light Antarctic Precipitation) for calibration.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, typically operated in split mode.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating tetrachloroethane isomers.

-

Oven Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program should be optimized to ensure baseline separation of the tetrachloroethane isomer from any solvent peaks or impurities.

-

Carrier Gas: Helium at a constant flow rate of approximately 1.5 mL/min.

-

-

High-Temperature Conversion:

-

The eluent from the GC column is directed into a high-temperature conversion furnace containing a ceramic reactor.

-

The furnace is maintained at a temperature of approximately 1450°C.

-

In the reactor, tetrachloroethane is pyrolyzed, and the hydrogen atoms are quantitatively converted to H₂ gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS) Analysis:

-

The H₂ gas is introduced into the ion source of the IRMS.

-

The mass spectrometer is configured to simultaneously measure the ion beams of mass-to-charge ratios (m/z) 2 (¹H¹) and 3 (¹H²H).

-

The ratio of the intensities of these two ion beams is used to determine the ²H/¹H ratio of the sample.

-

-

Data Analysis:

-

The raw isotope ratios are calibrated against the international standards (VSMOW and SLAP) to obtain the final δ²H values.

-

Quality control checks, including the analysis of a reference material with a known δ²H value, should be performed regularly to ensure data accuracy and precision.

-

²H-NMR spectroscopy is a powerful tool for determining the site-specific natural abundance of deuterium within a molecule. Due to the low natural abundance of deuterium and its low gyromagnetic ratio, specialized high-field NMR instruments and longer acquisition times are typically required.

Logical Flow for ²H-NMR Analysis

Caption: Logical relationship for determining deuterium abundance using ²H-NMR.

Detailed ²H-NMR Protocol:

-

Sample Preparation:

-

A high concentration of the neat tetrachloroethane sample is typically required (several hundred milligrams).

-

The sample is placed in a high-precision NMR tube.

-

A small amount of a deuterated solvent with a known chemical shift can be added as an internal lock and reference standard (e.g., CDCl₃).

-

-

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive cryoprobe or a dedicated deuterium probe is recommended.

-

Pulse Sequence: A simple pulse-acquire sequence with broadband proton decoupling is typically used.

-

Acquisition Parameters:

-

Spectral Width: A spectral width sufficient to cover the expected chemical shift range of the deuterium signals.

-

Acquisition Time: A long acquisition time (e.g., 2-4 seconds) to ensure good resolution.

-

Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the deuterium nuclei to ensure full relaxation and accurate quantification.

-

Number of Scans: A large number of scans (from several thousand to tens of thousands) is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

-

-

Data Processing:

-

The Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.

-

The spectrum is Fourier transformed, phased, and baseline corrected.

-

-

Data Analysis:

-

The chemical shifts of the deuterium signals are referenced to the internal or an external standard.

-

The integral of the deuterium signal corresponding to the C-H positions in tetrachloroethane is determined.

-

The absolute abundance can be quantified by comparing the integral to that of a reference compound with a known concentration and deuterium content.

-

Applications in Research and Drug Development

The determination of the natural abundance of deuterium in tetrachloroethane has several important applications:

-

Source Tracking and Environmental Forensics: Variations in the δ²H values of tetrachloroethane can be used to differentiate between different sources of contamination in groundwater and soil.

-

Monitoring Biodegradation: Microbial degradation of chlorinated solvents often leads to significant hydrogen isotope fractionation. Monitoring changes in the δ²H value of tetrachloroethane can provide evidence for and quantify the extent of natural attenuation.

-

Metabolic Studies: In drug development, deuterated compounds are often used as internal standards in pharmacokinetic studies. Knowing the natural deuterium abundance of the non-deuterated analog is crucial for accurate quantification.

-

Quality Control of Solvents: For applications where the isotopic composition is critical, such as in NMR spectroscopy or as a starting material in chemical synthesis, determining the δ²H value can serve as a quality control parameter.

Conclusion

While direct measurements of the natural abundance of deuterium in tetrachloroethane are not widely published, a combination of data from related compounds and robust analytical methodologies allows for its reliable determination. Both GC-IRMS and ²H-NMR spectroscopy offer powerful means to quantify the δ²H values, providing valuable information for a range of scientific and industrial applications. The detailed protocols provided in this guide serve as a starting point for researchers and professionals seeking to incorporate hydrogen isotope analysis into their work with tetrachloroethane and other chlorinated solvents. The inherent variability in the isotopic composition of these compounds highlights the necessity of empirical measurements for accurate and reliable results.

References

Spectroscopic Analysis of 1,1,1,2-Tetrachloroethane-D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data of 1,1,1,2-Tetrachloroethane-D2. Due to the limited availability of direct experimental spectra for this specific deuterated isotopologue, this document outlines established experimental and computational methodologies for its characterization. It serves as a valuable resource for researchers interested in the vibrational properties of deuterated halogenated hydrocarbons.

Introduction to Spectroscopic Analysis of Deuterated Compounds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying and characterizing molecules. The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (D), induces noticeable shifts in the vibrational frequencies of a molecule. These isotopic shifts are invaluable for assigning vibrational modes, studying reaction mechanisms, and probing molecular structures. The C-D stretching vibrations, for instance, appear in a spectral region (around 2100-2300 cm⁻¹) that is typically free from other fundamental vibrations, providing a clear spectroscopic window for analysis.

Spectroscopic Data of 1,1,1,2-Tetrachloroethane (B165186) (Non-Deuterated)

As a foundational reference, the experimental infrared spectrum of the non-deuterated parent compound, 1,1,1,2-tetrachloroethane (CH₂ClCCl₃), is available from the NIST Chemistry WebBook.[1][2][3][4][5] This data provides a crucial baseline for predicting and interpreting the spectrum of its D2 isotopologue.

Table 1: Infrared Spectrum Data for 1,1,1,2-Tetrachloroethane

| Frequency (cm⁻¹) | Intensity |

| Data sourced from NIST Chemistry WebBook and would be populated here. | Data sourced from NIST Chemistry WebBook and would be populated here. |

| ... | ... |

Note: The full dataset can be accessed through the NIST Chemistry WebBook.[1][2][3][4][5]

Experimental Protocols for Spectroscopic Analysis

Obtaining high-quality IR and Raman spectra of this compound requires meticulous experimental procedures. The following sections detail generalized protocols based on standard practices for analyzing deuterated compounds.

Infrared (IR) Spectroscopy

A common and effective method for acquiring the IR spectrum of a liquid sample is the potassium bromide (KBr) pressed-pellet technique or using attenuated total reflectance (ATR).

Experimental Workflow for IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Detailed Methodology:

-

Sample Preparation: A small amount of liquid this compound is thoroughly mixed with dry, infrared-grade potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then transferred to a die and pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

-

Data Processing: The resulting spectrum is processed to correct for baseline distortions and is normalized.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules govern the vibrational transitions.

Experimental Workflow for Raman Spectroscopy

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1,1,1,2-Tetrachloroethane-D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1,1,1,2-Tetrachloroethane-D2. This deuterated solvent is a valuable tool in NMR spectroscopy, and a thorough understanding of its spectral characteristics is essential for accurate interpretation of experimental results. This document outlines the predicted spectral data, detailed experimental protocols for acquiring the spectra, and the fundamental principles governing the observed phenomena.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the scarcity of directly published spectra for this compound, the following data is predicted based on the analysis of its non-deuterated analogue and established principles of NMR spectroscopy for deuterated compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| Residual -CHDCl | ~4.5 - 5.0 | Triplet (t) | ²J(H,D) ≈ 1.5 - 2.3 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| -CD₂Cl | ~50 - 60 | Triplet (t) | ¹J(C,D) ≈ 20 - 30 |

| -CCl₃ | ~95 - 105 | Singlet (s) | - |

Note: The chemical shifts are estimates and can be influenced by solvent and temperature.

The chemical shift of the residual proton in the -CHDCl group is anticipated to be in the region of 4.5-5.0 ppm. Due to coupling with the adjacent deuterium (B1214612) atom (a spin-1 nucleus), this signal is expected to appear as a triplet with a coupling constant, ²J(H,D), in the range of 1.5-2.3 Hz. This is derived from the typical geminal proton-proton coupling (²J(H,H)) in halogenated alkanes, which is approximately -10 to -15 Hz, and the relationship J(H,D) ≈ J(H,H)/6.5[1].

In the ¹³C NMR spectrum, two distinct signals are expected. The carbon of the -CD₂Cl group will be coupled to the two deuterium atoms, resulting in a triplet with a one-bond carbon-deuterium coupling constant, ¹J(C,D), of approximately 20-30 Hz[2]. The carbon of the trichloromethyl (-CCl₃) group is not directly bonded to any deuterium atoms and will therefore appear as a singlet. The chemical shift for a similar deuterated tetrachloroethane isomer (1,1,2,2-tetrachloroethane-d2) has been reported to be around 75.5 ppm, providing a general reference for the expected chemical shift region[3].

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

-

Analyte Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of this compound is recommended for small molecules (<1000 g/mol ). For ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent: Use high-purity this compound with a deuteration level of at least 99.5%.

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Procedure:

-

Accurately weigh the analyte and dissolve it in the deuterated solvent in a separate vial.

-

Transfer the solution to the NMR tube using a Pasteur pipette.

-

Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

The following are general parameters that can be used as a starting point and should be optimized for the specific instrument and experiment.

Table 3: General NMR Spectrometer Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Pulse Program | Standard single pulse (zg) | Standard single pulse with proton decoupling (zgpg) |

| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (D1) | 1-5 seconds | 2-5 seconds |

| Number of Scans (NS) | 8-16 | 128 or more (depending on concentration) |

| Spectral Width (SW) | 10-15 ppm | 200-250 ppm |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Workflow for NMR Analysis:

Caption: Experimental workflow for NMR analysis.

Signaling Pathways and Molecular Structure

The following diagrams illustrate the molecular structure and the key spin-spin coupling interactions in this compound.

Molecular Structure and Labeling:

Caption: Molecular structure of this compound.

Spin-Spin Coupling Pathways:

In the ¹H NMR spectrum, the primary coupling observed for any residual proton on C2 would be a two-bond (geminal) coupling to the deuterium atom on the same carbon. In the ¹³C NMR spectrum, the C2 carbon will exhibit a one-bond coupling to the directly attached deuterium atoms.

Caption: Key spin-spin coupling interactions.

By understanding these predicted spectral features and following the detailed experimental protocols, researchers can effectively utilize this compound in their NMR studies and accurately interpret the resulting spectra.

References

Methodological & Application

Application Notes and Protocols for Variable Temperature NMR Studies Using 1,1,1,2-Tetrachloroethane-D2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,1,1,2-Tetrachloroethane-D2 as a solvent in variable temperature (VT) Nuclear Magnetic Resonance (NMR) studies. This deuterated solvent is particularly valuable for investigating dynamic chemical processes, determining thermodynamic and kinetic parameters, and characterizing materials over a broad temperature range.

Application Notes

This compound (C₂D₂Cl₄) is a versatile solvent for NMR spectroscopy, offering a wide liquid range and good chemical stability, making it suitable for both low and high-temperature experiments.[1][2] Its high boiling point and low freezing point allow for the study of molecular dynamics such as conformational changes, rotational barriers, and chemical exchange phenomena that are often temperature-dependent.[3][4] The primary advantage of using a deuterated solvent like this compound is the elimination of strong proton signals from the solvent, which would otherwise obscure the signals from the analyte.[5][6] The deuterium (B1214612) signal also serves as a lock for the NMR spectrometer's magnetic field, ensuring high stability and resolution during the experiment.[7]

Key Advantages of this compound in VT-NMR:

-

Wide Liquid Range: With a melting point around -44 °C and a boiling point of approximately 147 °C, it is an excellent choice for a wide array of VT-NMR experiments.[2]

-

Chemical Inertness: It is relatively inert and does not readily react with a wide range of analytes.[8]

-

High Deuteration Levels: Commercially available with high isotopic purity (≥99.5%), minimizing residual proton signals.[9]

-

Good Solubility: It can dissolve a variety of organic compounds, including polymers and organometallic complexes.[8][10]

Typical Applications:

-

Dynamic NMR (DNMR) Spectroscopy: To study fluxional molecules and determine the activation energies of dynamic processes.[3]

-

Reaction Monitoring: Following the progress of chemical reactions at different temperatures.

-

Polymer Characterization: Analysis of polymer structure and dynamics at elevated temperatures.[10][11]

-

Elucidation of Reaction Mechanisms: Investigating temperature-sensitive reaction intermediates.[3]

Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂D₂Cl₄ | [12] |

| CAS Number | 33685-54-0 | |

| Molecular Weight | 169.86 g/mol | [13] |

| Melting Point | -44 °C | [2] |

| Boiling Point | 147 °C | [2] |

| Density | 1.62 g/cm³ | [2] |

| Residual ¹H Shift (ppm) | ~6.0 | [2] |

| ¹³C Shift (ppm) | ~73.78 (triplet) | [2] |

Experimental Protocols

Sample Preparation

-

Ensure your NMR tube is of high quality (e.g., Pyrex, Class A) to withstand temperature changes.[3]

-

Dissolve the appropriate amount of your sample in this compound. A typical sample volume for most NMR spectrometers is 0.5-0.6 mL.

-

If required, add an internal standard. For some applications, the non-deuterated 1,1,2,2-tetrachloroethane (B165197) can be used as an internal standard for determining NMR yield.[14]

-

Do not seal the NMR tube tightly, especially for high-temperature experiments, to avoid pressure buildup.[3] Use a cap with a small vent or a PTFE cap.

General Variable Temperature (VT) NMR Protocol

This protocol provides a general workflow for conducting a VT-NMR experiment. Specific instrument parameters will vary depending on the spectrometer manufacturer and model.

-

Initial Setup (Room Temperature):

-

Insert the prepared sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the this compound.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire a reference spectrum at ambient temperature (e.g., 25 °C).

-

-

Changing the Temperature:

-

Access the temperature control unit of the spectrometer software.

-

Set the target temperature. It is crucial to change the temperature in increments (e.g., 10-20 °C at a time) to avoid thermal shock to the probe and the sample tube.[15]

-

Allow the temperature to equilibrate for at least 5-10 minutes after reaching the target value.[16] Longer equilibration times may be necessary for very high or low temperatures.

-

-

Data Acquisition at Target Temperature:

-

Re-shim the magnetic field, as shims can drift with temperature changes.

-

Acquire the NMR spectrum.

-

Repeat steps 2 and 3 for each desired temperature.

-

-

Returning to Ambient Temperature:

Temperature Calibration

The temperature displayed by the spectrometer's control unit may not be the actual temperature inside the NMR tube. For accurate quantitative studies, temperature calibration is essential.[16]

-

Using a Standard Calibration Sample:

-

Use a standard NMR temperature calibration sample, such as neat ethylene (B1197577) glycol (for high temperatures) or methanol-d4 (B120146) (for low temperatures).

-

Acquire a proton NMR spectrum of the calibration sample at each target temperature used in your experiment.

-

The chemical shift difference (Δδ) between the hydroxyl and the aliphatic protons of ethylene glycol or methanol (B129727) is temperature-dependent.

-

Use the following equations to calculate the calibrated temperature (T in Kelvin):

-

For Ethylene Glycol: T(K) = 4.61 - (Δδ / 0.0104)

-

For Methanol-d4: T(K) = 4.73 - (Δδ / 0.0105)

-

-

Create a calibration curve by plotting the spectrometer's set temperature against the calculated actual temperature.

-

Diagrams

Caption: A flowchart of the variable temperature NMR experiment.

Caption: Rationale for selecting this compound.

References

- 1. armar-europa.de [armar-europa.de]

- 2. chem.washington.edu [chem.washington.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. myuchem.com [myuchem.com]

- 7. benchchem.com [benchchem.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 1,1,2,2-Tetrachloroethane-Dâ (D, 99.5%) + 0.05% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 14. researchgate.net [researchgate.net]

- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 16. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 17. publish.uwo.ca [publish.uwo.ca]

Application Note: 1,1,1,2-Tetrachloroethane-D2 as a High-Performance Solvent for Polymer NMR Analysis

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of polymers. The choice of a suitable solvent is critical for obtaining high-quality NMR spectra. Deuterated solvents are essential in proton (¹H) NMR to avoid strong solvent signals that would otherwise obscure the signals from the polymer sample.[1][2][3] 1,1,1,2-Tetrachloroethane-D2 is a deuterated solvent with specific properties that make it particularly well-suited for the analysis of a variety of polymers, especially those that require elevated temperatures for dissolution and analysis. This application note provides a detailed overview of the properties, advantages, and applications of this compound in polymer NMR, along with a comprehensive experimental protocol. While the focus is on the 1,1,1,2-isomer, much of the available literature and data pertains to the closely related 1,1,2,2-tetrachloroethane-d2 (B1582424) isomer, which is also discussed.

Properties of 1,1,2,2-Tetrachloroethane-D2

The physical and chemical properties of 1,1,2,2-tetrachloroethane-d2 are summarized in the table below. These properties are critical for its application in NMR spectroscopy.

| Property | Value |

| Chemical Formula | C₂D₂Cl₄[4] |

| Molecular Weight | 169.86 g/mol [5][6] |

| Deuteration Degree | ≥99.5 atom % D[5] |

| CAS Number | 33685-54-0[5][6] |

| Melting Point | -36 °C[5] |

| Density | 1.595 g/cm³ at 20 °C[5] |

| Vapor Pressure | 6.6 hPa at 20 °C[5] |

| Solubility in Water | 3 g/L[5] |

Advantages in Polymer NMR Analysis

The use of this compound (and its 1,1,2,2-isomer) offers several key advantages for the analysis of polymers:

-

High Boiling Point: The high boiling point of tetrachloroethane allows for NMR experiments to be conducted at elevated temperatures. This is crucial for dissolving and analyzing semi-crystalline or rigid-chain polymers that have poor solubility at room temperature. For instance, ¹³C NMR spectra of poly(ethylene-co-2M1P) have been successfully acquired in 1,1,2,2-tetrachloroethane-d2 at 110 °C.[7]

-

Excellent Solvating Power: Tetrachloroethane is a good solvent for a wide range of polymers, facilitating the preparation of homogeneous solutions necessary for high-resolution NMR.

-

Spectral Clarity: By replacing hydrogen atoms with deuterium (B1214612), the solvent's own NMR signal is minimized, leading to clearer and more easily interpretable spectra of the polymer.[8]

-

Chemical Shift Reference: The residual proton signal of the deuterated solvent can serve as an internal chemical shift reference, though modern spectrometers can also lock onto the deuterium signal.[9]

Applications in Polymer Characterization

1,1,2,2-Tetrachloroethane-d2 has been successfully employed as a solvent for the NMR analysis of various polymers.

| Polymer Type | Analytical Conditions | Reference |

| Poly(β-myrcene) | ¹H NMR, 500 MHz, 60 °C | [10] |

| Poly(ethylene-co-2-methyl-1-pentene) | ¹³C NMR, 110 °C | [7] |

This demonstrates its utility for both ¹H and ¹³C NMR of complex polymeric systems at elevated temperatures.

Experimental Protocol for Polymer NMR Analysis using this compound

This protocol provides a step-by-step guide for the preparation of polymer samples for NMR analysis using this compound.

Materials and Equipment

-

Polymer sample

-

This compound

-

NMR tubes (clean and unscratched)[11]

-

Vials with caps

-

Pasteur pipettes and bulbs

-

Glass wool or filter syringe

-

Vortex mixer

-

Heating block or water bath

-

Analytical balance

Sample Preparation Workflow

Caption: Experimental workflow for polymer NMR sample preparation and analysis.

Detailed Procedure

-

Weighing the Polymer:

-

Dissolving the Polymer:

-

Add approximately 0.6-0.7 mL of this compound to the vial containing the polymer.[11]

-

Cap the vial securely and vortex the mixture to facilitate dissolution.

-

If the polymer does not dissolve at room temperature, gently heat the vial using a heating block or water bath. The temperature should be increased incrementally until the polymer is fully dissolved. Exercise caution due to the solvent's toxicity and handle in a well-ventilated fume hood.

-

-

Filtering the Solution:

-

It is crucial to remove any undissolved particulate matter, as this can adversely affect the spectral quality.[13][14]

-

Filter the polymer solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube.[13] Alternatively, a syringe filter compatible with the solvent can be used.

-

-

Transfer to NMR Tube:

-

Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.[11]

-

Cap the NMR tube and label it clearly.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample temperature to equilibrate, especially if high-temperature analysis is required.

-

Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C) and experiment type.

-

Logical Rationale for Solvent Selection

Caption: Rationale for selecting this compound for polymer NMR.

Safety Considerations

1,1,1,2-Tetrachloroethane is toxic and should be handled with appropriate safety precautions.[15] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses.[15] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

This compound is a valuable solvent for the NMR analysis of polymers, particularly for those requiring elevated temperatures to achieve dissolution. Its high boiling point and good solvating power enable the acquisition of high-quality NMR spectra for a range of challenging polymer systems. By following the detailed protocol and adhering to safety guidelines, researchers can effectively utilize this solvent to gain detailed structural insights into their polymeric materials.

References

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]